4-Piperidineacetic acid, 1-cyano-

Description

Contextualization within Contemporary Organic Synthesis Research

In the realm of modern organic synthesis, the development of efficient and modular approaches to novel molecular scaffolds is of paramount importance. Piperidine (B6355638) derivatives, in particular, are recognized as privileged structures in medicinal chemistry due to their prevalence in a wide array of biologically active compounds and natural products. The piperidin-4-one scaffold, a related precursor, is considered a versatile intermediate in the synthesis of various pharmacologically active agents nih.gov. The introduction of a cyano group at the 1-position and an acetic acid side chain at the 4-position of the piperidine ring, as seen in 4-Piperidineacetic acid, 1-cyano-, offers multiple points for chemical diversification, making it a valuable tool for synthetic chemists.

Significance as a Versatile Synthetic Precursor and Chemical Building Block

The significance of 4-Piperidineacetic acid, 1-cyano- lies in its inherent chemical reactivity and potential for elaboration into more complex molecules. The carboxylic acid group provides a handle for amide bond formation, esterification, and other functional group transformations. The cyano group, on the other hand, can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in various cycloaddition reactions. This dual functionality makes it a highly versatile building block for the synthesis of diverse chemical libraries. Its utility is underscored by the frequent appearance of similar piperidine acetic acid derivatives in patents for therapeutic agents, particularly in the treatment of thrombotic disorders and as inhibitors of fibrinogen-dependent blood platelet aggregation google.comgoogle.com.

Overview of Major Research Trajectories for the Compound

While dedicated research articles focusing solely on 4-Piperidineacetic acid, 1-cyano- are not abundant, the research trajectories for this compound can be inferred from the applications of its structural analogs. A primary area of investigation is its use as an intermediate in the synthesis of pharmacologically active agents. The piperidine core is a common feature in molecules designed to interact with biological targets, and the substituents on 4-Piperidineacetic acid, 1-cyano- provide the necessary functionality for tailoring the properties of the final compounds. For instance, derivatives of 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid have been explored for their analgesic and antidiarrheal properties google.com. Furthermore, research is likely directed towards the development of novel synthetic methodologies that utilize this compound as a starting material for the efficient construction of complex heterocyclic systems.

Chemical Properties and Synthesis

The chemical characteristics of 4-Piperidineacetic acid, 1-cyano- are dictated by its constituent functional groups. The table below summarizes some of its key predicted and observed properties.

| Property | Value |

| Molecular Formula | C8H12N2O2 |

| Molecular Weight | 168.19 g/mol |

| Appearance | Expected to be a solid |

| Solubility | Likely soluble in polar organic solvents and aqueous bases |

| Acidity (pKa of COOH) | Estimated to be around 4-5 |

| Basicity (pKa of piperidine N) | Expected to be low due to the electron-withdrawing cyano group |

The synthesis of 4-Piperidineacetic acid, 1-cyano- can be envisioned through several plausible routes, often starting from readily available piperidine precursors. One potential strategy involves the cyanation of a suitable piperidine derivative followed by the introduction of the acetic acid moiety. For example, a synthetic approach could start with a protected 4-piperidone derivative. The synthesis of related 4-cyanopiperidine derivatives often involves the dehydration of isonipecotamide google.comgoogle.com. A Strecker-type reaction on a 4-piperidone precursor could also be a viable method for introducing both the cyano and an amino group, which could then be further functionalized.

Applications in the Synthesis of Complex Molecules

The utility of 4-Piperidineacetic acid, 1-cyano- as a synthetic precursor is highlighted by its potential to be transformed into a variety of more complex molecular structures. The carboxylic acid functionality allows for the coupling with various amines to form amides, a common linkage in many pharmaceutical compounds. The cyano group can be a precursor to a primary amine via reduction, which can then be further elaborated.

For instance, the general structure of piperidine acetic acid derivatives has been patented for their use in the treatment of thrombotic disorders, showcasing the therapeutic potential of molecules derived from this scaffold google.com. The ability to modify both the N-cyano group and the acetic acid side chain provides a powerful tool for structure-activity relationship (SAR) studies in drug discovery programs.

Structure

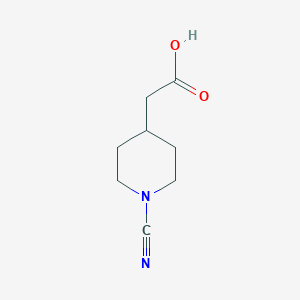

2D Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O2 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

2-(1-cyanopiperidin-4-yl)acetic acid |

InChI |

InChI=1S/C8H12N2O2/c9-6-10-3-1-7(2-4-10)5-8(11)12/h7H,1-5H2,(H,11,12) |

InChI Key |

UJSVWKDYZCMOJT-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1CC(=O)O)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Pathways for 4 Piperidineacetic Acid, 1 Cyano

Established and Emerging Synthetic Routes to the Core Structure

The synthesis of 4-Piperidineacetic acid, 1-cyano- can be approached through several strategic disconnections. A highly plausible and efficient route involves the initial preparation of a 4-piperidineacetic acid ester, followed by N-cyanation and subsequent hydrolysis of the ester. This approach benefits from the ready availability of starting materials and the well-documented nature of the individual reaction types.

An alternative, though potentially more challenging, strategy would involve the C4-functionalization of a pre-formed 1-cyanopiperidine ring. This route may present challenges in controlling regioselectivity.

A primary proposed synthetic pathway is outlined below:

Scheme 1: Proposed Synthesis of 4-Piperidineacetic acid, 1-cyano- via N-Cyanation

This pathway leverages the nucleophilicity of the secondary amine in the piperidine (B6355638) ring for the introduction of the cyano group. The ester functionality serves as a protected form of the target carboxylic acid, which can be deprotected in the final step.

Exploration of Regioselective and Stereoselective Synthesis Approaches

The proposed synthetic route commencing with ethyl 4-piperidineacetate is inherently regioselective. The reaction of the secondary amine with a cyanating agent will exclusively occur at the nitrogen atom, as it is the most nucleophilic site in the molecule. This avoids the formation of C-alkylated or other constitutional isomers.

As the target molecule, 4-Piperidineacetic acid, 1-cyano-, is achiral, the synthesis does not require stereoselective control. However, it is noteworthy that for the synthesis of chiral piperidine derivatives, stereoselective methods are of paramount importance. Recent advancements in this area include enzymatic oxidations to introduce functionality and radical cross-coupling reactions to form C-C bonds with high stereocontrol. acs.org

Development of Sustainable and Green Chemistry Synthetic Protocols

The principles of green chemistry can be integrated into the synthesis of 4-Piperidineacetic acid, 1-cyano-. A key consideration is the choice of the cyanating agent. While traditional reagents like cyanogen (B1215507) bromide are effective, they are also highly toxic. Greener alternatives for the N-cyanation of secondary amines have been developed. For instance, trichloroacetonitrile (B146778) has been reported as a less hazardous cyanating agent for a variety of secondary amines. cardiff.ac.uk

Furthermore, electrochemical methods for the α-cyanation of secondary piperidines have emerged as a sustainable approach. nih.gov These methods often operate at low potentials and can tolerate a range of functional groups, reducing the need for protecting groups and minimizing waste. The use of isocyanides as cyanating agents also represents a newer, often less toxic, approach to nitrile synthesis. rsc.org

For the hydrolysis step, the use of catalytic amounts of acid or base is preferable to stoichiometric amounts to minimize waste. Water is the ultimate green solvent for this step.

Mechanistic Investigations of Formation Reactions

The key transformations in the proposed synthesis are N-cyanation and ester hydrolysis.

N-Cyanation: The reaction of a secondary amine like ethyl 4-piperidineacetate with a cyanating agent such as cyanogen bromide (BrCN) proceeds via a nucleophilic substitution mechanism. The nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic carbon of the cyanogen bromide. This results in the formation of a cyanoammonium intermediate, which then deprotonates to yield the N-cyanamide product and hydrobromic acid. A base is typically added to neutralize the acid byproduct.

Ester Hydrolysis: The conversion of the ethyl ester to the carboxylic acid can be achieved under either acidic or basic conditions. Alkaline hydrolysis, or saponification, is a common and often irreversible process. ijcce.ac.ir The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, yielding the carboxylate salt. A final acidification step is required to produce the neutral carboxylic acid.

Optimization of Reaction Conditions and Process Efficiencies

The efficiency of the synthesis of 4-Piperidineacetic acid, 1-cyano- can be maximized by optimizing the reaction conditions for each step.

For the N-cyanation step , key parameters to consider include the choice of solvent, temperature, and the stoichiometry of the reagents. A polar aprotic solvent is often suitable for this type of reaction. The reaction is typically run at or below room temperature to control exothermicity and potential side reactions.

For the hydrolysis step , the concentration of the base (e.g., sodium hydroxide), temperature, and reaction time are critical factors. Studies on the hydrolysis of similar esters have shown that these parameters significantly influence the reaction rate and conversion. ijcce.ac.ir

The following table outlines hypothetical, yet plausible, reaction conditions for the proposed synthesis, based on analogous reactions reported in the literature.

| Step | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |

| N-Cyanation | Cyanogen Bromide, Triethylamine | Dichloromethane | 0 to 25 | 2-4 | 85-95 |

| Hydrolysis | Sodium Hydroxide (aq) | Water/Ethanol (B145695) | 50-80 | 1-3 | >90 |

This table is for illustrative purposes and actual conditions would require experimental optimization.

By carefully selecting reagents and optimizing reaction parameters, the synthesis of 4-Piperidineacetic acid, 1-cyano- can be achieved with high efficiency and in a manner that aligns with the principles of modern, sustainable chemical synthesis.

Chemical Reactivity, Transformation, and Derivatization Research

Reactions of the Cyano Group: Hydrolysis, Reduction, and Nucleophilic Additions

The cyano group (C≡N) at the 1-position of the piperidine (B6355638) ring is a versatile functional group capable of undergoing a variety of transformations.

Hydrolysis: The hydrolysis of the cyano group can lead to the formation of a carbamoyl (B1232498) group and subsequently a carboxylic acid, effectively removing the cyano substituent and yielding the parent secondary amine. This reaction is typically carried out under acidic or basic conditions. Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water. The reaction proceeds through an imidic acid intermediate to form an amide, which is then further hydrolyzed to a carboxylic acid and an ammonium (B1175870) salt. sci-hub.senih.gov Base-catalyzed hydrolysis, on the other hand, involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon. sci-hub.se

Reduction: The cyano group can be reduced to a primary amine (aminomethyl group). This transformation is commonly achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The resulting 1-(aminomethyl)-4-piperidineacetic acid would be a valuable building block for further derivatization. For instance, the reduction of related N-Boc-4-(aminomethyl)piperidine is a known process, highlighting the feasibility of this transformation. sigmaaldrich.com

Nucleophilic Additions: The electrophilic carbon atom of the cyano group is susceptible to attack by nucleophiles. Organometallic reagents, such as Grignard reagents or organolithium compounds, can add to the cyano group to form, after hydrolysis, ketones. This provides a pathway to introduce new carbon-carbon bonds at the piperidine nitrogen. The nucleophilic addition of amines to nitriles, sometimes catalyzed by metal salts like zinc(II), can lead to the formation of amidines. rsc.org

Reactivity of the Carboxylic Acid Moiety: Esterification, Amidation, and Reduction

The carboxylic acid group (-COOH) of the acetic acid side chain is another key site for chemical modification.

Esterification: The carboxylic acid can be readily converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using coupling agents. youtube.com This transformation is useful for modifying the solubility and pharmacokinetic properties of the molecule or for protecting the carboxylic acid group during other reactions.

| Reaction | Reagents and Conditions | Product | Reference |

| Esterification | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat | Ethyl 2-(1-cyanopiperidin-4-yl)acetate | |

| Esterification | Alcohol, DCC, DMAP | Corresponding Ester | youtube.com |

Amidation: The carboxylic acid can be coupled with primary or secondary amines to form amides. This reaction typically requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride or by using peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt). This reaction is fundamental in the synthesis of a wide array of biologically active molecules.

| Reaction | Reagents and Conditions | Product | Reference |

| Amidation | Amine, EDC, HOBt, DMF | Corresponding Amide | |

| Amidation | Thionyl chloride, then Amine | Corresponding Amide |

Reduction: The carboxylic acid group can be reduced to a primary alcohol, yielding 2-(1-cyanopiperidin-4-yl)ethanol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective for reducing carboxylic acids. This reduction would provide access to a different set of derivatives with a hydroxyl functionality. The reduction of similar piperidine ethanol (B145695) compounds has been reported.

Investigations into the Piperidine Ring System Transformations

The piperidine ring itself can be a target for various chemical modifications.

Functionalization of the Piperidine Nitrogen

While the nitrogen atom in 4-Piperidineacetic acid, 1-cyano- is already substituted with a cyano group, this group can potentially be removed, revealing the secondary amine. The resulting piperidine nitrogen can then be functionalized through N-alkylation or N-acylation reactions. For instance, reductive amination with an aldehyde or ketone would introduce a new substituent at the nitrogen position.

Ring Functionalization and Substitution Reactions

Direct functionalization of the piperidine ring is more challenging due to the saturated nature of the heterocycle. However, strategies exist for introducing substituents onto the ring. For instance, α-lithiation of N-nitrosopiperidines followed by reaction with electrophiles is a known method for C-2 substitution. While the 1-cyano group would influence the feasibility of such approaches, it opens avenues for investigation. Electrophilic substitution on the piperidine ring is generally not feasible due to its electron-rich nature.

Catalytic Reactions Utilizing the Compound as a Substrate

The structural motifs within 4-Piperidineacetic acid, 1-cyano- make it a potential substrate for various catalytic reactions. For example, catalytic hydrogenation could potentially reduce the cyano group, as mentioned earlier. The carboxylic acid moiety could participate in catalytic decarboxylation reactions under specific conditions. Furthermore, the development of C-H activation methodologies could enable the direct catalytic functionalization of the piperidine ring's C-H bonds, offering a modern and efficient route to novel derivatives.

Stereochemical Aspects of Chemical Transformations

The 4-substituted piperidine ring in 4-Piperidineacetic acid, 1-cyano- is achiral. However, reactions at the C-2, C-3, C-5, or C-6 positions of the piperidine ring, or transformations of the acetic acid side chain that introduce a new stereocenter, would result in the formation of stereoisomers. For instance, the α-functionalization of the acetic acid side chain could generate a chiral center. Any such transformations would require careful consideration of stereoselectivity, and the development of stereoselective methods would be crucial for accessing specific stereoisomers. The stereoselective synthesis of piperidine derivatives is an active area of research, with various catalytic and non-catalytic methods being developed to control the stereochemical outcome of reactions.

Applications As a Synthetic Intermediate and Scaffold in Advanced Organic Synthesis

Role in the Construction of Complex Heterocyclic Ring Systems

The synthesis of complex heterocyclic structures, particularly spirocyclic systems containing a piperidine (B6355638) core, is an area of significant research interest. Methodologies for creating such scaffolds include intramolecular cyclizations and multi-component reactions. For instance, the formation of spiropiperidines can be achieved through various synthetic strategies, but specific examples commencing from "4-Piperidineacetic acid, 1-cyano-" are not documented in the reviewed literature. The inherent reactivity of the nitrile and carboxylic acid functional groups could theoretically be exploited for the construction of fused or spiro-heterocyclic systems. The nitrile group, for example, can participate in cyclization reactions to form new rings. However, specific instances of such transformations involving "4-Piperidineacetic acid, 1-cyano-" are not reported.

Utilization in the Synthesis of Diverse Chemical Libraries for Research

The generation of chemical libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of compounds for biological activity. Piperidine derivatives are frequently employed as scaffolds in these libraries due to their prevalence in pharmaceuticals. Solid-phase synthesis is a common technique for the rapid assembly of such libraries, often utilizing Fmoc-protected amino acids or other building blocks. While piperidine-containing structures are integral to many chemical libraries, including those targeting neurokinin receptors, there is no specific evidence of "4-Piperidineacetic acid, 1-cyano-" being used as a foundational element in the combinatorial synthesis of diverse chemical libraries. The bifunctional nature of the molecule, possessing both a carboxylic acid and a reactive nitrile, could potentially lend itself to such applications, but documented examples are absent.

Precursor for the Development of Research Probes and Tool Compounds

Research probes and tool compounds are essential for elucidating biological pathways and validating drug targets. Piperidine-based structures have been developed as antagonists for various receptors, including neurokinin receptors, which are implicated in a range of physiological processes. The development of such compounds often involves the systematic modification of a core scaffold to optimize potency and selectivity. While the piperidine motif is central to many neurokinin receptor antagonists, the literature does not specify "4-Piperidineacetic acid, 1-cyano-" as a direct precursor for these or other research probes.

Strategic Integration into Multi-Step Synthesis Schemes

The successful total synthesis of complex natural products and novel therapeutic agents often relies on the strategic incorporation of versatile building blocks. While multi-step syntheses frequently involve piperidine-containing intermediates, there are no prominent examples in the scientific literature that showcase the strategic integration of "4-Piperidineacetic acid, 1-cyano-" into such synthetic pathways. The potential for this compound to serve as a versatile starting material remains theoretical in the absence of published research.

Theoretical and Computational Chemistry Studies of 4 Piperidineacetic Acid, 1 Cyano

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For 4-Piperidineacetic acid, 1-cyano-, these calculations can provide insights into charge distribution, molecular orbital energies, and reactivity indices.

Studies on various piperidine (B6355638) derivatives using semi-empirical methods (AM1, PM3, RM1) and Density Functional Theory (DFT) have successfully determined their spatial, electronic, and energy characteristics. chemjournal.kzjksus.org For 4-Piperidineacetic acid, 1-cyano-, we can anticipate that the nitrogen atom of the piperidine ring will have its lone pair delocalized towards the electron-withdrawing cyano group. This will decrease the nucleophilicity of the nitrogen compared to its parent piperidine.

The reactivity of the molecule can be understood through its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. chemjournal.kz In the case of 4-Piperidineacetic acid, 1-cyano-, the electron-withdrawing cyano group is expected to lower the energy of both the HOMO and LUMO compared to 4-piperidineacetic acid.

The molecular electrostatic potential (MEP) map would likely show negative potential (red/yellow) around the oxygen atoms of the carboxylic acid and the nitrogen of the cyano group, indicating these as sites for electrophilic attack. A positive potential (blue) would be expected around the hydrogen of the carboxylic acid and the protons on the piperidine ring.

Table 1: Predicted Electronic Properties of 4-Piperidineacetic acid, 1-cyano- and Related Compounds

| Property | 4-Piperidineacetic acid | 4-Piperidineacetic acid, 1-cyano- (Predicted) | Effect of 1-cyano group |

| HOMO Energy | Higher | Lower | Decrease |

| LUMO Energy | Higher | Lower | Decrease |

| HOMO-LUMO Gap | Larger | Smaller | Decrease |

| Dipole Moment | Moderate | Higher | Increase |

| Nitrogen Atom Basicity | Higher | Lower | Decrease |

This table is predictive and based on established principles of substituent effects.

Conformational Analysis and Molecular Dynamics Simulations

The piperidine ring predominantly adopts a chair conformation, similar to cyclohexane. wikipedia.org For 4-substituted piperidines, the substituent can occupy either an axial or an equatorial position. The preferred conformation is determined by the steric and electronic effects of the substituent. For the 4-acetic acid group, the equatorial position is generally favored to minimize steric hindrance. nih.gov

The introduction of a 1-cyano group can influence the conformational preference. Non-empirical quantum-chemical calculations on N-methylpiperidine and its derivatives have shown that an equatorially placed methyl group is energetically more favored than an axial one. osi.lv While the cyano group is smaller than a methyl group, its electronic influence is significant.

Molecular dynamics (MD) simulations could be employed to study the conformational landscape of 4-Piperidineacetic acid, 1-cyano- in different solvent environments. These simulations would reveal the flexibility of the piperidine ring and the side chains, as well as the dynamics of inter- and intramolecular hydrogen bonding. In polar solvents, the axial conformer of some piperidinium (B107235) salts can be stabilized. nih.gov

Table 2: Predicted Conformational Preferences in 4-Piperidineacetic acid, 1-cyano-

| Conformer | Substituent Position | Predicted Stability | Rationale |

| Chair 1 | 4-acetic acid (equatorial) | Most Stable | Minimizes 1,3-diaxial interactions. |

| Chair 2 | 4-acetic acid (axial) | Less Stable | Increased steric strain. |

| Boat/Twist-Boat | - | High Energy Intermediates | Unfavorable due to eclipsing interactions. |

Prediction and Elucidation of Reaction Mechanisms via Computational Methods

Computational chemistry is a powerful tool for investigating reaction mechanisms. For 4-Piperidineacetic acid, 1-cyano-, several reactions can be computationally explored.

The hydrolysis of the nitrile group to a carboxylic acid or an amide is a common transformation. numberanalytics.comchemistrysteps.com Computational studies can model the reaction pathway under both acidic and basic conditions, identifying transition states and intermediates. The mechanism involves the nucleophilic attack of water or a hydroxide (B78521) ion on the electrophilic carbon of the cyano group. libretexts.org

The reduction of the nitrile group to a primary amine using reducing agents like lithium aluminum hydride can also be modeled. The mechanism involves the nucleophilic addition of a hydride ion to the nitrile carbon. chemistrysteps.com

Furthermore, computational studies can investigate the reactivity of the piperidine ring itself. For instance, quantum chemical calculations have been used to study hydrogen migration reactions in piperidine radicals. acs.org

Structure-Reactivity Correlation Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Correlation studies aim to establish a mathematical relationship between the structural features of a series of compounds and their chemical reactivity or biological activity. nih.govmdpi.com

For a series of analogues of 4-Piperidineacetic acid, 1-cyano-, a QSAR study could be performed by systematically varying the substituents on the piperidine ring or the acetic acid moiety. Descriptors such as electronic parameters (e.g., HOMO/LUMO energies, atomic charges), steric parameters (e.g., molar refractivity), and hydrophobic parameters (e.g., logP) would be calculated. These descriptors would then be correlated with experimentally determined reactivity data, such as reaction rates or equilibrium constants.

Such studies on other piperidine derivatives have successfully developed predictive models for their biological activities. nih.gov

In silico Design of Novel Analogues and Derivatives for Research

The insights gained from theoretical and computational studies can guide the in silico design of novel analogues of 4-Piperidineacetic acid, 1-cyano- with desired properties. By modifying the core structure and predicting the resulting changes in electronic properties, conformation, and reactivity, researchers can prioritize the synthesis of the most promising candidates for various research applications. nih.govresearchgate.net

For example, if the goal is to enhance the acidity of the carboxylic acid group, electron-withdrawing substituents could be introduced on the piperidine ring. Conversely, to increase the basicity of the piperidine nitrogen (after potential removal of the cyano group), electron-donating groups could be added. Molecular docking simulations could be used to design analogues that bind to specific biological targets. nih.govrsc.org

Table 3: Examples of In Silico Designed Analogues and their Potential Research Focus

| Analogue | Modification | Predicted Property Change | Potential Research Focus |

| 4-(2-Amino-2-oxoethyl)piperidine-1-carbonitrile | Carboxylic acid to amide | Altered H-bonding capacity | Probing receptor interactions |

| 1-Cyano-4-(carboxymethyl)piperidine-4-carboxylic acid | H to carboxylic acid at C4 | Increased polarity and acidity | Development of metal chelators |

| 4-(Carboxymethyl)piperidine-1-carboxamide | Cyano to carboxamide | Increased H-bonding potential | Design of enzyme inhibitors |

| 2-Fluoro-4-(carboxymethyl)piperidine-1-carbonitrile | H to Fluoro at C2 | Altered electronic distribution | Modulation of pKa and reactivity |

Advanced Analytical Methodologies for Research Characterization and Quantification

High-Resolution Spectroscopic Techniques for Structural Elucidation in Research Contexts

High-resolution spectroscopic techniques are fundamental tools for determining the molecular structure of compounds like 4-Piperidineacetic acid, 1-cyano-. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the compound's atomic connectivity and functional groups.

In the case of 4-Piperidineacetic acid, 1-cyano-, a comprehensive NMR analysis would be the primary method for structural confirmation. This would involve a suite of experiments, including ¹H NMR, ¹³C NMR, Distortionless Enhancement by Polarization Transfer (DEPT), Correlation Spectroscopy (COSY), and Heteronuclear Single Quantum Coherence (HSQC). A theoretical and experimental NMR study on a related piperidine (B6355638) derivative, 4-(1-pyrrolidinyl)piperidine, demonstrates the power of these techniques in distinguishing between different conformations, such as equatorial and axial forms, which would be crucial for understanding the stereochemistry of the acetic acid substituent on the piperidine ring. researchgate.net The chemical shifts in different solvents (e.g., chloroform-d, methanol-d) could also be investigated to understand solvent effects on the molecular geometry. researchgate.net

Expected ¹H and ¹³C NMR Data for 4-Piperidineacetic acid, 1-cyano-

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Cyano (C≡N) | - | ~118-122 |

| Carboxyl (COOH) | ~10-13 (broad s) | ~170-175 |

| Piperidine N-CH₂ | ~3.0-3.5 (m) | ~45-50 |

| Piperidine C4-H | ~2.0-2.5 (m) | ~35-40 |

| Piperidine CH₂ (C2, C6) | ~1.5-2.0 (m) | ~30-35 |

| Piperidine CH₂ (C3, C5) | ~1.2-1.7 (m) | ~25-30 |

Note: Expected chemical shifts are approximate and can vary based on solvent and experimental conditions.

Infrared (IR) spectroscopy would complement the NMR data by identifying the key functional groups. The presence of a sharp, medium-intensity peak around 2240-2260 cm⁻¹ would indicate the C≡N stretch of the nitrile group. A broad absorption in the range of 2500-3300 cm⁻¹ would be characteristic of the O-H stretch of the carboxylic acid, while a strong carbonyl (C=O) stretch would be expected around 1700-1730 cm⁻¹.

Advanced Chromatographic Methods for Purity Assessment and Separation in Research

To ensure the integrity of research findings, the purity of 4-Piperidineacetic acid, 1-cyano- must be rigorously assessed. Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the gold standard for this purpose.

A reversed-phase HPLC method would likely be developed, utilizing a C18 column with a mobile phase consisting of an acidified aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. The acidic mobile phase would be necessary to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. Purity analysis would be conducted using a UV detector, and if available, a diode-array detector (DAD) to assess peak purity across a range of wavelengths. For quantitative analysis, a calibration curve would be generated using a certified reference standard.

In some research contexts, such as the analysis of related compounds in complex matrices, Gas Chromatography-Mass Spectrometry (GC-MS) could be employed. researchgate.net However, due to the low volatility and polar nature of the carboxylic acid, derivatization would likely be necessary to convert the analyte into a more volatile form suitable for GC analysis.

Mass Spectrometry Approaches for Mechanistic and Derivatization Studies

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of 4-Piperidineacetic acid, 1-cyano- and for studying its fragmentation patterns, which can provide further structural information. High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion, allowing for the calculation of the elemental composition and confirming the molecular formula.

Electrospray ionization (ESI) would be the preferred ionization technique, capable of producing protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions in positive and negative ion modes, respectively. Tandem mass spectrometry (MS/MS) experiments would be performed to induce fragmentation of the parent ion, helping to piece together the molecular structure. Expected fragmentation pathways would include the loss of the cyano group, the carboxylic acid group, and fragmentation of the piperidine ring.

For enhanced sensitivity in certain applications, chemical derivatization can be employed. The derivatization of organic acids with a high proton affinity tag, such as N-(4-aminophenyl)piperidine, has been shown to significantly improve detection limits in techniques like Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS). nsf.govnih.gov This approach could be adapted for 4-Piperidineacetic acid, 1-cyano- to achieve detection at very low concentrations. nsf.govnih.gov Studies on other cyano-containing piperazine (B1678402) derivatives have also utilized HPLC coupled with tandem mass spectrometry to investigate their metabolism, demonstrating the power of this technique in tracing the biotransformation of such molecules. nih.govnih.gov

Crystallographic Studies for Solid-State Structure Determination

X-ray crystallography provides the most definitive evidence of molecular structure by determining the precise arrangement of atoms in a crystal. To perform this analysis, a single crystal of 4-Piperidineacetic acid, 1-cyano- of suitable quality must first be grown. This can often be achieved through slow evaporation of a solvent or by vapor diffusion techniques.

Once a suitable crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the molecule. A crystallographic study of a co-crystal of cyanoacetic acid and 4,4'-bipyridine (B149096) illustrates how this technique can reveal detailed information about hydrogen bonding and intermolecular interactions. nih.gov For 4-Piperidineacetic acid, 1-cyano-, X-ray crystallography would not only confirm the covalent bond structure but also provide insight into the conformation of the piperidine ring and the spatial relationship between the cyano and acetic acid substituents. It would also reveal how the molecules pack in the solid state and the nature of any intermolecular hydrogen bonds involving the carboxylic acid group.

Table of Compound Names Mentioned

| Compound Name |

|---|

| 4-Piperidineacetic acid, 1-cyano- |

| 4-(1-pyrrolidinyl)piperidine |

| N-(4-aminophenyl)piperidine |

| Cyanoacetic acid |

| 4,4'-bipyridine |

| 4-piperidineacetic acid, 1-acetyl-5-ethyl-2-[3-(2-hydroxyethyl]-1H-indol-2-yl]-á-methyl-, methyl ester |

| Acetonitrile |

An Exploration of 4-Piperidineacetic acid, 1-cyano- and its Analogs in Chemical Research

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and research compounds. Its conformational flexibility and ability to be readily functionalized make it a privileged structure for interacting with biological targets. This article delves into the chemical landscape of a specific piperidine derivative, "4-Piperidineacetic acid, 1-cyano-," exploring the potential for its structural modification and the rational design of its analogs for research applications. While direct and extensive research on this particular compound is not widely available in the public domain, this exploration will build upon the known chemistry of its constituent parts and related piperidine structures to project a scientifically grounded understanding of its potential derivatives and their utility.

Exploration of Derivatives, Analogues, and Structure Activity Relationship Research

The journey from a lead compound to a refined chemical probe or therapeutic agent is paved with the systematic exploration of its derivatives and analogs. This process, central to medicinal chemistry, aims to understand how structural changes influence a molecule's properties and biological activity, a concept known as the structure-activity relationship (SAR).

The synthesis and modification of the "4-Piperidineacetic acid, 1-cyano-" skeleton can be approached by considering its key components: the 1-cyano-piperidine core and the 4-acetic acid side chain. The synthesis of the parent structure, 2-(piperidin-4-yl)acetic acid, is documented, providing a crucial starting point. nih.gov The introduction of the cyano group at the 1-position can be achieved through various cyanating agents.

The systematic modification of this skeleton would likely involve several strategies:

Modification of the Acetic Acid Side Chain: The carboxylic acid group is a key functional handle. It can be esterified to modulate lipophilicity and cell permeability or converted to an amide to introduce new hydrogen bonding interactions. For instance, the synthesis of various amide derivatives from related piperidine (B6355638) carboxylic acids is a common strategy.

Substitution on the Piperidine Ring: The piperidine ring itself offers positions for substitution. While the 1- and 4-positions are defined in the parent structure, the 2-, 3-, 5-, and 6-positions are available for modification. Introducing alkyl or aryl groups can influence the molecule's conformation and steric profile.

Replacement of the Cyano Group: The 1-cyano group can be replaced with other electron-withdrawing or isosteric groups to probe the importance of its electronic and steric features. For example, replacing it with a sulfonyl group, as seen in 1-(4-cyanobenzenesulfonyl)piperidine-4-carboxylic acid, introduces different geometric and electronic properties. sigmaaldrich.com

A patent for new 4-substituted piperidines describes the synthesis of 4-cyano-1-piperidinecarboxylic acid 1,1-dimethylethyl ester as an intermediate, highlighting the feasibility of having a cyano group at the 4-position, which could be a precursor to the acetic acid side chain. google.com

Table 1: Examples of Related Piperidine Derivatives and Their Synthetic Precursors

| Compound Name | CAS Number | Key Structural Feature | Reference |

| 2-(Piperidin-4-yl)acetic acid | 51052-78-9 | Parent acetic acid side chain at the 4-position | nih.gov |

| 4-Cyanopiperidine hydrochloride | 240402-22-3 | Precursor with cyano group at the 4-position | google.com |

| 1-(4-cyanobenzenesulfonyl)piperidine-4-carboxylic acid | 871478-84-1 | Cyano group on a phenylsulfonyl substituent at the 1-position | sigmaaldrich.com |

| (1-BOC-Piperidin-4-yl)acetic acid | 157688-46-5 | N-protected precursor for modifications | thermofisher.com |

| [4-(Aminocarbonyl)piperidin-1-yl]acetic acid hydrate | Not Available | Acetic acid at the 1-position and a carboxamide at the 4-position | sigmaaldrich.com |

The chemical properties of "4-Piperidineacetic acid, 1-cyano-" and its analogs would be heavily influenced by the nature and position of any substituents. The cyano group at the 1-position significantly reduces the basicity of the piperidine nitrogen, which would, in turn, affect its pharmacokinetic profile and potential interactions with biological targets.

The investigation of substituent effects would focus on:

Lipophilicity: The balance between hydrophilicity and lipophilicity (logP) is critical for a compound's ability to cross cell membranes and reach its target. The carboxylic acid group of the acetic acid moiety is highly polar, while the rest of the molecule is more lipophilic. Esterification or amidation of the carboxylic acid would increase lipophilicity.

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups on the piperidine ring or on any aryl substituents could modulate the pKa of the molecule and its ability to participate in electronic interactions with a target.

Steric Effects: The size and shape of substituents can dictate how well the molecule fits into a binding pocket. Bulky groups could enhance selectivity or, conversely, lead to steric hindrance.

Research on other piperidine series provides insights into these effects. For example, in a series of piperidine analogs developed for monoamine transporters, the rigidity and substitution pattern of the piperidine ring were found to be crucial for affinity and selectivity. google.com

Table 2: General Substituent Effects on Piperidine Derivatives (Based on Related Scaffolds)

| Substituent Type | Position on Piperidine Ring | Potential Effect on Properties |

| Alkyl groups | 2, 3, 5, 6 | Increased lipophilicity, potential for steric interactions |

| Aryl groups | 2, 3, 5, 6 | Increased lipophilicity, potential for pi-stacking interactions |

| Hydroxyl groups | 3, 4 (on a side chain) | Increased hydrophilicity, hydrogen bonding capability |

| Amino groups | 3, 4 (on a side chain) | Increased basicity (if not acylated), hydrogen bonding |

The rational design of analogs of "4-Piperidineacetic acid, 1-cyano-" would be guided by a specific research question or therapeutic target. The core scaffold possesses features that suggest potential applications. The piperidine ring is a common motif in central nervous system (CNS) active compounds, and the carboxylic acid group could mimic the carboxylate of neurotransmitters like GABA or glutamate.

The design process might involve:

Bioisosteric Replacement: The carboxylic acid could be replaced with other acidic groups like a tetrazole or a phosphonic acid to improve metabolic stability or binding affinity.

Conformational Constraint: Introducing ring fusions or bulky substituents can lock the piperidine ring into a specific conformation, which can enhance selectivity for a particular receptor subtype. Studies on structurally constrained piperidine analogues have shown that increased rigidity can lead to greater selectivity for specific transporters. google.com

Fragment-Based Design: The "4-Piperidineacetic acid, 1-cyano-" scaffold could be used as a starting point for fragment-based drug discovery, where small molecular fragments are grown or linked together to create more potent and selective ligands.

For instance, research on mono-carbonyl analogs of curcumin (B1669340) incorporated a piperid-4-one linker to create potent anti-inflammatory agents, demonstrating how the piperidine core can be integrated into larger, more complex molecules with specific biological activities. epa.gov

Table 3: Examples of Designed Piperidine Analogues and Their Research Applications

| Analog Class | Design Strategy | Research Application | Reference |

| 3,6-Disubstituted Piperidines | Conformational constraint | Monoamine transporter inhibitors | google.com |

| Piperid-4-one containing Curcumin Analogs | Scaffold hopping | Anti-inflammatory agents | epa.gov |

| 4-Substituted Piperidines | Introduction of aryl and aryloxy groups | Antidepressant activity | google.com |

Future Research Directions and Emerging Methodologies for 4 Piperidineacetic Acid, 1 Cyano

The exploration of novel chemical entities is a cornerstone of scientific advancement, and 4-Piperidineacetic acid, 1-cyano- represents a scaffold with significant untapped potential. As researchers push the boundaries of synthetic chemistry and material science, the future development of this compound and its derivatives is poised to benefit from cutting-edge methodologies. This article focuses on the prospective research avenues for 4-Piperidineacetic acid, 1-cyano-, detailing how emerging technologies can unlock its full potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.